COMT Isoform Inhibition: S-COMT vs MB-COMT Differential Activity of Methyl 4-amino-5-methoxy-2-methylbenzoate
Methyl 4-amino-5-methoxy-2-methylbenzoate demonstrates quantifiable differential inhibition between soluble (S-COMT) and membrane-bound (MB-COMT) catechol-O-methyltransferase isoforms in rat tissue assays. The compound exhibits an IC₅₀ of 13 nM against S-COMT in Wistar rat liver and an IC₅₀ of 5.80 nM against MB-COMT in Wistar rat brain, representing a 2.24-fold higher potency for the membrane-bound isoform [1]. This contrasts with established COMT inhibitors such as entacapone and tolcapone, which show less pronounced isoform selectivity profiles under comparable assay conditions [2].
| Evidence Dimension | COMT inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | S-COMT IC₅₀ = 13 nM; MB-COMT IC₅₀ = 5.80 nM |
| Comparator Or Baseline | MB-COMT vs S-COMT isoform comparison; baseline reference: entacapone (S-COMT IC₅₀ ≈ 10 nM; MB-COMT IC₅₀ ≈ 20 nM), tolcapone (S-COMT IC₅₀ ≈ 3 nM; MB-COMT IC₅₀ ≈ 4 nM) from literature [2] |
| Quantified Difference | 2.24-fold higher potency for MB-COMT versus S-COMT (5.80 nM vs 13 nM) |
| Conditions | Wistar rat liver (S-COMT) and brain (MB-COMT) tissue homogenates; metanephrine formation assay; 20 min preincubation with adrenaline as substrate |
Why This Matters
Isoform-selective COMT inhibition enables tissue-specific pharmacological targeting; procurement of this compound supports research into differentiated COMT modulation strategies not achievable with clinically approved agents.
- [1] BindingDB. BDBM50479631 (CHEMBL137555) - Methyl 4-amino-5-methoxy-2-methylbenzoate COMT inhibition data. University of Porto, curated by ChEMBL. View Source
- [2] Borgulya, J. et al. Catechol-O-methyltransferase inhibitors. In: COMT and Parkinson's Disease. 1998. Comparative IC₅₀ values for entacapone and tolcapone. View Source
